(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid
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Overview
Description
(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that features a benzimidazole ring substituted with a chlorine atom and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the functionalization of benzimidazole derivatives. One common method involves the reaction of 2-chlorobenzimidazole with acrylic acid under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-S-1H-benzo[d]imidazol-2-yl 2-substituted benzylidene)hydrazinyl) ethanethioate: This compound shares a similar benzimidazole core but differs in its substituents and overall structure.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with different functional groups and applications.
Uniqueness
(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to its specific substitution pattern and the presence of the acrylic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(2-chloro-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-12-7-3-1-2-6(9(7)13-10)4-5-8(14)15/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
XDRVGLSTFYNNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)Cl)C=CC(=O)O |
Origin of Product |
United States |
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